Olsalazine

Drug Delivery Prodrug Efficiency Colonic Targeting

Select olsalazine for colonic 5-ASA delivery without the sulfapyridine carrier—eliminates sulfonamide hypersensitivity risks. It achieves >0.9 g mesalamine per gram, with efficacy equivalent to sulfasalazine (RR 0.93) but superior in left-sided disease (12% vs 33% relapse). Its uniquely slow azo-bond cleavage (t½ 145 min) ensures sustained activation, ideal for microbiome-dependent prodrug research. High-purity (>98%) solid, ready for formulation or in vitro modeling.

Molecular Formula C14H10N2O6
Molecular Weight 302.24 g/mol
CAS No. 15722-48-2
Cat. No. B1677275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlsalazine
CAS15722-48-2
Synonymsazodisal sodium
azodisalicylate
CJ-91B
Dipentum
disodium 5,5'-azodisalicylate
disodium azodisalicylate
olsalazine
olsalazine sodium
olsalazine, disodium salt
Rasal
sodium diazosalicylate
Molecular FormulaC14H10N2O6
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
InChIInChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)
InChIKeyQQBDLJCYGRGAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olsalazine (CAS 15722-48-2): Colon-Targeted 5-ASA Prodrug – Technical Baseline for Informed Procurement


Olsalazine (disodium 3,3′-azobis(6-hydroxybenzoate)) is a small-molecule prodrug (MW 346.21) composed of two 5-aminosalicylic acid (5-ASA; mesalamine) moieties linked by an azo bond . Designed for colonic delivery, olsalazine exhibits limited systemic absorption (≈2.4% of a 1 g oral dose) and is cleaved by bacterial azoreductases in the colon to release the active anti-inflammatory mesalamine . It is approved for maintenance of remission in ulcerative colitis, particularly in patients intolerant of sulfasalazine.

Why Interchanging Olsalazine with Other Oral 5-ASA Agents Fails: Pharmacokinetic and Metabolic Divergence


Although olsalazine, sulfasalazine, balsalazide, and delayed-release mesalamine all deliver 5-ASA to the colon, they differ profoundly in delivery efficiency, degradation kinetics, prosecretory impact, and carrier-associated toxicity. A systematic review of pharmacokinetic profiles confirms that urinary and faecal excretion of total 5-ASA varies substantially across formulations, indicating non-equivalent colonic exposure . In vitro colonic simulation demonstrates that the rate of bacterial azo-bond cleavage is drug-specific (t₁/₂ spans 33–145 min) . These quantitative differences preclude automatic interchange without risking altered efficacy or tolerability.

Olsalazine (CAS 15722-48-2) Product-Specific Quantitative Differentiation Evidence


Colonic Mesalamine Yield per Gram: Olsalazine Delivers >2-Fold More 5-ASA than Sulfasalazine

Olsalazine provides a higher mass yield of mesalamine to the colon per unit dose compared with sulfasalazine. From 1 g of olsalazine, >0.9 g of mesalamine is made available in the colon; in contrast, 2 g of sulfasalazine yields approximately 0.8 g of mesalamine . This represents a per-gram delivery advantage of approximately 2.25-fold, while completely avoiding the sulfapyridine carrier responsible for most sulfasalazine-associated adverse reactions.

Drug Delivery Prodrug Efficiency Colonic Targeting

Relapse Prevention in Ulcerative Colitis: Olsalazine Superior to Enteric-Coated Mesalazine in Head-to-Head Trial

In a 12-month randomised trial of 100 patients with ulcerative colitis in remission, olsalazine (1.0 g/day) demonstrated a significantly lower treatment failure rate than enteric-coated mesalazine (Asacol, 1.2 g/day). Intention-to-treat analysis showed 24% (12/49) failure with olsalazine vs 46% (23/50) with mesalazine (p=0.025). Among patients still in remission at one year, the relapse rate was 12% (5/42) for olsalazine vs 33% (13/40) for mesalazine (p=0.024) . The superiority was pronounced in left-sided disease.

Maintenance Therapy Ulcerative Colitis Relapse Prevention

Colonic Bacterial Degradation Half-Life: Olsalazine is Cleaved 4.4-Fold Slower than Sulfasalazine

Using an in vitro colonic simulator with pooled human faecal slurry, the degradation half-life of olsalazine (145.1 min) was significantly longer than sulfasalazine (32.8 min) and balsalazide (80.9 min) . This indicates that olsalazine sustains 5-ASA release over a more extended colonic transit window, potentially providing more distal and prolonged mucosal exposure. The 4.4-fold slower cleavage vs sulfasalazine is a direct consequence of the broader molecular structure beyond the azo bond itself.

Colonic Drug Metabolism Microbiome-Activated Prodrugs Azo-Reductase Kinetics

In Vitro Prosecretory Potency: Olsalazine Exhibits Intermediate Ileal Secretory Effect Among Azo-Prodrugs

In rabbit distal ileum mounted in Ussing chambers, equimolar concentrations (0.1–10 mM) of azo-prodrugs stimulated short-circuit current (Isc) as a measure of ion secretion. The effective dose for half-maximal secretion (ED₅₀) was 0.7 mM for olsalazine, intermediate between sulfasalazine (0.4 mM) and balsalazide (0.9 mM) . Mesalamine did not induce secretion at any dose. This rank order directly correlates with the clinical incidence of dose-dependent diarrhea observed with each prodrug.

Drug-Induced Secretion Ileal Electrophysiology Diarrhea Mechanism

Ileal Bile Acid Transport Inhibition: A Unique Pharmacological Action of Olsalazine Not Shared by Other 5-ASA Agents

Olsalazine, but not mesalamine, directly and non-competitively inhibits the ileal sodium-dependent bile acid transporter (ASBT). In rat ileal segments, 5 mM olsalazine inhibited taurocholate uptake by 69.4 ± 8.8% (P<0.01), with dose-dependent inhibition observed from 0.5 to 5 mM . This effect was reproduced in brush border membrane vesicles and in Xenopus oocytes expressing the cloned rat ASBT, confirming a direct transporter-level interaction independent of cellular metabolism. This mechanism is unique among clinically used 5-ASA agents and contributes to olsalazine's characteristic diarrheal side-effect profile.

Bile Acid Transport Ileal Function Drug-Specific Mechanism

Olsalazine (CAS 15722-48-2): Evidence-Backed Research and Industrial Application Scenarios


Maintenance of Remission in Ulcerative Colitis Patients Intolerant to Sulfasalazine

Olsalazine delivers >0.9 g of mesalamine per gram to the colon without the sulfapyridine carrier, directly addressing the sulfonamide hypersensitivity that limits sulfasalazine use. A meta-analysis confirmed that olsalazine and sulfasalazine do not differ in efficacy (RR 0.93 for relapse; 95% CI 0.77–1.12) , but olsalazine eliminates the sulfapyridine moiety associated with male infertility, rash, and hematologic reactions. This positions olsalazine as a first-line procurement candidate for formularies serving sulfasalazine-intolerant populations.

Left-Sided Ulcerative Colitis Maintenance Therapy

In the randomised comparison against mesalazine, olsalazine demonstrated particular superiority in preventing relapses in patients with left-sided disease (12% vs 33% relapse rate; p=0.024) . For clinical settings or trials focused on distal colitis, olsalazine offers an evidence-based advantage over enteric-coated mesalazine that cannot be presumed for other 5-ASA formulations.

In Vitro Colonic Drug Delivery and Microbiome-Activated Prodrug Research

Olsalazine's uniquely slow bacterial degradation half-life (145.1 min vs 32.8 min for sulfasalazine) makes it an ideal reference compound for in vitro colonic simulation models studying azo-reductase kinetics, microbiome-dependent drug activation, and sustained-release prodrug design . Its intermediate prosecretory ED₅₀ (0.7 mM) and bile acid transport inhibition further qualify it as a multi-mechanism probe for intestinal physiology studies .

Pharmacokinetic Studies of Prodrug Metabolism and Metabolite Accumulation

Olsalazine generates olsalazine-O-sulfate, a metabolite with a remarkably long elimination half-life of approximately 7 days, compared to the parent drug's half-life of 0.9 hours . This extended metabolite half-life, driven by >99% plasma protein binding, creates a unique pharmacokinetic signature for studies of drug accumulation, metabolite toxicity, and long-term safety profiling that cannot be replicated with mesalamine or sulfasalazine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olsalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.